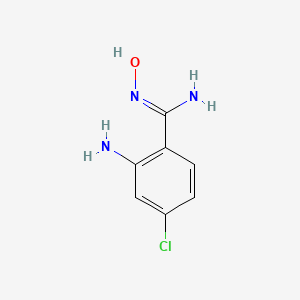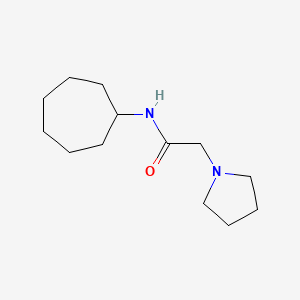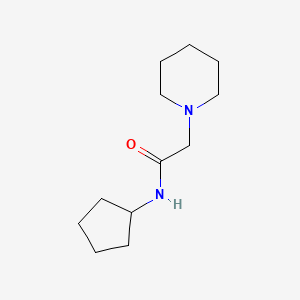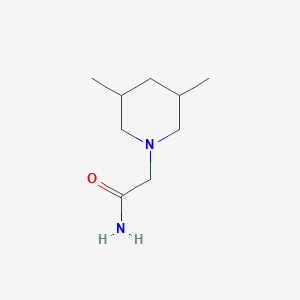
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the indole family, which is known for its diverse range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been proposed that the anti-tumor activity of this compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide in lab experiments is its ability to modulate multiple biochemical and physiological processes. This makes it a valuable tool for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Therefore, proper safety measures must be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity and maximize therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide can be achieved by reacting 2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-5,8H,6-7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPVQIFIGFHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)



![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)






![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
